Aluminum tert-butoxide
Overview
Description
Aluminum tert-butoxide is utilized as a reagent in the Oppenauer oxidation of alcohols to ketones. It is also used in Meerwein-Ponndorf-Verley reduction of ketones .
Synthesis Analysis
Aluminum tert-butoxide has been used as a precursor for atomic layer deposition of alkali metal-containing thin films . It is actively involved in the preparation of 1,1,2-triethoxyethene by reacting with 1,1,2,2-tetraethoxyethane followed by the elimination of alcohol .
Molecular Structure Analysis
The molecular formula of Aluminum tert-butoxide is C12H27AlO3 . Its molecular weight is 246.33 .
Chemical Reactions Analysis
Aluminum tert-butoxide is utilized in the Oppenauer oxidation of alcohols to ketones and in the Meerwein-Ponndorf-Verley reduction of ketones . It has been shown to exhibit the necessary properties to facilitate saturating growth for Li-, Na-, K-, and Rb-containing compounds .
Physical And Chemical Properties Analysis
Aluminum tert-butoxide is a solid at 20°C . It is insoluble in water but soluble in benzene, ether, and toluene . It has a boiling point of 180°C .
Scientific Research Applications
Atomic Layer Deposition (ALD)
- Application Summary : Aluminum tert-butoxide is used as a precursor for atomic layer deposition (ALD) of alkali metal-containing thin films . These films are gaining attention in sustainable energy materials and green functional devices, such as lithium and sodium battery technology, lead-free piezo- and ferroelectric devices, and alkali-doped tandem perovskite solar cells .
- Results or Outcomes : The use of alkali metal tert-butoxides as precursors in ALD has enabled the implementation of such thin films on an applicable scale . This has contributed to the development of sustainable energy materials and green functional devices .
Oppenauer Oxidation
- Application Summary : Aluminum tert-butoxide is used in the Oppenauer Oxidation process, which is a method for selectively oxidizing secondary alcohols to ketones . This method has been used in various industrial processes such as the synthesis of steroids, hormones, alkaloids, terpenes, etc .
- Methods of Application : In the Oppenauer Oxidation process, the alcohol coordinates to the aluminum to form a complex, which then gets deprotonated by an alkoxide ion to generate an alkoxide intermediate . The acetone is coordinated to the aluminum which activates it for the hydride transfer from the alkoxide .
- Results or Outcomes : The Oppenauer Oxidation process is high-yielding and mild compared to other techniques . It is highly selective for secondary alcohols and does not oxidize other sensitive functional groups such as amines and sulfides .
Catalysis in Aromatic Tert-Butylation
- Application Summary : Aluminum tert-butoxide is used as a catalyst in the tert-butylation of aromatics . This process is important in organic synthesis and has wide-ranging industrial applications, including the production of antioxidant intermediates, heat stabilizers of polymeric materials, fragrances, oil field chemicals, and de-emulsifiers .
- Methods of Application : The reaction is proposed to proceed initially through the radical mechanism and subsequently the tert-butyl cation is formed, which in turn attacks the benzene ring for the formation of tert-butyl benzene (TBB) and di-tert-butyl benzene (DTBB) via the SN1 mechanism .
- Results or Outcomes : The catalysts were stable against leaching and were reusable several times but with observable drop in catalytic activity .
Anionic Polymerization of Vinyl Monomers
- Application Summary : Aluminum tert-butoxide is used in the anionic polymerization of vinyl monomers . This process is crucial in the production of polymers with controlled molecular weights and molecular weight distributions, end-functionalized polymers, block copolymers, and polymer architectures .
- Methods of Application : The anionic polymerization initiators were obtained from benzylsilanes and potassium tert-butoxide at 70°C . Subsequent addition of the styrene monomer to these initiators yielded polystyrenes .
- Results or Outcomes : The resulting polymers suggested that benzyltrimethylsilyl anions were obtained at the elevated temperature .
Synthesis of Complex Molecules
- Application Summary : Aluminum tert-butoxide is used in the synthesis of complex molecules . This process is crucial in the pharmaceutical industry for the production of various drugs .
- Methods of Application : The synthesis of complex molecules involves various reactions where Aluminum tert-butoxide acts as a strong and non-nucleophilic base . It has seen widespread use in transition-metal-free reactions .
- Results or Outcomes : The use of Aluminum tert-butoxide in the synthesis of complex molecules has enabled the production of various drugs in the pharmaceutical industry .
Environmental Applications
- Application Summary : Aluminum tert-butoxide is used in various environmental applications . For instance, it is used in the production of sustainable energy materials and green functional devices .
- Methods of Application : The environmental applications of Aluminum tert-butoxide involve its use in atomic layer deposition (ALD) of alkali metal-containing thin films . These films are used in lithium and sodium battery technology, lead-free piezo- and ferroelectric devices, and alkali-doped tandem perovskite solar cells .
- Results or Outcomes : The use of Aluminum tert-butoxide in environmental applications has contributed to the development of sustainable energy materials and green functional devices .
Safety And Hazards
Aluminum tert-butoxide causes burns of eyes, skin, and mucous membranes . It reacts violently with water and is flammable . Containers may explode when heated .
Relevant Papers
One relevant paper is “tert-butoxides as precursors for atomic layer deposition of alkali metal containing thin films” published in the Journal of Vacuum Science & Technology A . The paper discusses the use of alkali metal tert-butoxides, including Aluminum tert-butoxide, as precursors in atomic layer deposition .
properties
IUPAC Name |
aluminum;2-methylpropan-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDPTCUZZASZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27AlO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060313 | |
Record name | Aluminum tert-butoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum tert-butoxide | |
CAS RN |
556-91-2 | |
Record name | Aluminum tert-butoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 2-methyl-, aluminum salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aluminum tert-butoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aluminium tri-tert-butanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALUMINUM TERT-BUTOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D623JMP3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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